4-(4-Propylphenyl)benzoic Acid
Overview
Description
4-(4-Propylphenyl)benzoic Acid: is an organic compound with the molecular formula C16H16O2 4’-Propylbiphenyl-4-carboxylic acid . This compound is characterized by a biphenyl structure with a propyl group attached to one of the phenyl rings and a carboxylic acid group attached to the other . It appears as a white to orange to green powder or crystal .
Mechanism of Action
Target of Action
Benzoic acid, a related compound, is known to have antimicrobial properties
Mode of Action
Benzoic acid, a structurally similar compound, is known to interfere with microbial metabolism
Biochemical Pathways
It is known that benzoic acid derivatives are synthesized via the shikimate and phenylpropanoid pathways . These pathways are important for the biosynthesis of phenolic compounds . It is possible that 4-(4-Propylphenyl)benzoic Acid might affect these pathways, but more research is needed to confirm this.
Result of Action
It is known that benzoic acid and its derivatives play many valuable roles in plant metabolism
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Propylphenyl)benzoic Acid typically involves the reaction of 4-Propylphenylboronic acid with 4-Bromobenzoic acid in the presence of a palladium catalyst . The reaction is carried out under Suzuki coupling conditions , which include the use of a base such as potassium carbonate and a solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 4-(4-Propylphenyl)benzoic Acid can undergo oxidation reactions to form .
Reduction: Reduction of the carboxylic acid group can yield .
Substitution: The compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Reagents such as nitric acid for nitration and bromine for bromination are employed.
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of 4-(4-Propylphenyl)-2-nitrobenzoic acid and 4-(4-Propylphenyl)-2-bromobenzoic acid .
Scientific Research Applications
Chemistry: 4-(4-Propylphenyl)benzoic Acid is used as a building block in the synthesis of various organic compounds, including liquid crystals and polymers .
Biology: In biological research, it serves as a ligand in the study of protein-ligand interactions and enzyme kinetics .
Medicine: The compound is investigated for its potential anti-inflammatory and antimicrobial properties .
Industry: It is utilized in the production of specialty chemicals and advanced materials due to its unique structural properties .
Comparison with Similar Compounds
- 4-Phenylbenzoic Acid
- 4-(4-Methylphenyl)benzoic Acid
- 4-(4-Ethylphenyl)benzoic Acid
Uniqueness: 4-(4-Propylphenyl)benzoic Acid is unique due to its propyl group , which imparts distinct hydrophobic properties and steric effects compared to its analogs. This uniqueness makes it particularly valuable in the synthesis of liquid crystals and specialty polymers .
Properties
IUPAC Name |
4-(4-propylphenyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(17)18/h4-11H,2-3H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPBURTZSXRGBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00335102 | |
Record name | 4-(4-Propylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88038-94-2 | |
Record name | 4-(4-Propylphenyl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00335102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Propylphenyl)benzoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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